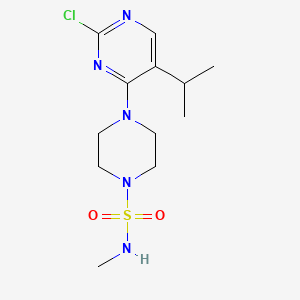![molecular formula C15H17ClN4OS B7408228 (2-chloro-5-methylsulfanylphenyl)-[(2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7408228.png)
(2-chloro-5-methylsulfanylphenyl)-[(2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2-chloro-5-methylsulfanylphenyl)-[(2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]methanone is a complex organic molecule featuring a combination of aromatic, heterocyclic, and aliphatic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-5-methylsulfanylphenyl)-[(2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]methanone typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization.
Introduction of the Triazole Group: The triazole moiety is often introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.
Attachment of the Aromatic Ring: The aromatic ring with the chloro and methylsulfanyl substituents can be synthesized separately and then coupled to the pyrrolidine-triazole intermediate through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
化学反応の分析
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can undergo reduction under specific conditions, although this is less common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its triazole moiety is known for its bioactivity, potentially offering antifungal, antibacterial, or anticancer properties.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. The combination of the triazole and pyrrolidine rings suggests possible applications in treating infections or neurological disorders.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of (2-chloro-5-methylsulfanylphenyl)-[(2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]methanone would depend on its specific biological target. Generally, compounds with triazole rings can inhibit enzymes by binding to their active sites, disrupting normal cellular processes. The pyrrolidine ring may enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (2-chloro-5-methylsulfanylphenyl)-[(2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]methanone
- (2-chloro-5-methylsulfanylphenyl)-[(2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]ethanone
- (2-chloro-5-methylsulfanylphenyl)-[(2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]propanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs. The presence of both the triazole and pyrrolidine rings, along with the chloro and methylsulfanyl substituents, provides a versatile scaffold for further modification and optimization in drug development.
This detailed overview should provide a comprehensive understanding of the compound and its potential applications
特性
IUPAC Name |
(2-chloro-5-methylsulfanylphenyl)-[(2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4OS/c1-9-17-14(19-18-9)13-4-3-7-20(13)15(21)11-8-10(22-2)5-6-12(11)16/h5-6,8,13H,3-4,7H2,1-2H3,(H,17,18,19)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGGUBWPCIHMTE-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CCCN2C(=O)C3=C(C=CC(=C3)SC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NN1)[C@H]2CCCN2C(=O)C3=C(C=CC(=C3)SC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![cyclohexyl N-methyl-N-[(7-methyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]carbamate](/img/structure/B7408150.png)
![4-methylpentan-2-yl N-methyl-N-[(7-methyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]carbamate](/img/structure/B7408152.png)
![cyclohexylmethyl N-methyl-N-[(7-methyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]carbamate](/img/structure/B7408153.png)
![methyl N-[2-[[4-(7-fluoro-1,3-benzothiazol-2-yl)-2-methylmorpholin-2-yl]methylamino]-2-oxoethyl]carbamate](/img/structure/B7408155.png)


![N-[[4-(2-ethyltriazole-4-carbonyl)-2-methylmorpholin-2-yl]methyl]-2-fluorobutanamide](/img/structure/B7408176.png)
![(4-ethynylphenyl)-[(2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7408201.png)
![N-[N-(4-tert-butyl-1,3-thiazol-2-yl)-S-methylsulfonimidoyl]-N-methylmethanamine](/img/structure/B7408202.png)
![N-[[2-methyl-4-(1-propan-2-ylpyrazole-4-carbonyl)morpholin-2-yl]methyl]-1-propylcyclobutane-1-carboxamide](/img/structure/B7408213.png)
![1-[(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)sulfonyl]-3-(methoxymethyl)azetidin-3-ol](/img/structure/B7408217.png)
![N-[[4-(5-ethynylpyridine-3-carbonyl)-2-methylmorpholin-2-yl]methyl]-3,4-dimethylpentanamide](/img/structure/B7408222.png)
![1-(fluoromethyl)-N-[[2-methyl-4-[3-(tetrazol-1-yl)propanoyl]morpholin-2-yl]methyl]cyclobutane-1-carboxamide](/img/structure/B7408226.png)
![3-[(3-Iodoquinolin-4-yl)amino]propane-1,2-diol](/img/structure/B7408244.png)
